molecular formula C5H5F7O B3039758 (2S)-3,3,4,4,5,5,5-heptafluoropentan-2-ol CAS No. 1313024-90-6

(2S)-3,3,4,4,5,5,5-heptafluoropentan-2-ol

Cat. No. B3039758
CAS RN: 1313024-90-6
M. Wt: 214.08 g/mol
InChI Key: RBPHBIMHZSTIDT-REOHCLBHSA-N
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Description

(2S)-3,3,4,4,5,5,5-Heptafluoropentan-2-ol, also known as HFPO or 2,2,3,3,4,4,5,5,5-heptafluoropentan-2-ol, is an organic compound with the chemical formula C5H10F7O. It is a colourless liquid that has a low boiling point and is soluble in both water and organic solvents. HFPO has a wide range of applications in both industry and scientific research, and is used as a reagent in chemical synthesis, as a solvent in extraction processes, and as a catalyst in organic reactions.

Scientific Research Applications

Colloidal Quantum Dots (QDs) for Quantum Technologies

Heptafluoropentan-2-ol: has been investigated for its potential in quantum dot research. Quantum dots are nanoscale semiconductor particles that exhibit quantum confinement effects. In particular, strongly-confined lead-halide perovskite quantum dots (QDs) have gained prominence. These QDs, with sizes smaller than the Bohr diameter (typically 4–12 nm for lead-halide perovskites), offer unique opportunities:

Nanoparticle Analysis Using Scanning Electron Microscopy (SEM)

(S)-3,3,4,4,5,5,5-Heptafluoropentan-2-ol: can be studied using SEM, a powerful technique for visualizing and characterizing nanoparticles. Researchers use SEM to investigate various materials, including catalysts, powders, and nanodevices .

Enhancing Infrared Emissivity in Coatings

Ultrasonication of coatings containing (S)-3,3,4,4,5,5,5-heptafluoropentan-2-ol has been explored to enhance their low infrared emissivity. By optimizing ultrasonication parameters, researchers aim to improve the microstructure, glossiness, and mechanical properties of these coatings .

Surface Modification for Silica-Based Nanoparticles

Surface modification plays a crucial role in the properties of silica-based nanoparticles. Researchers have investigated five key applications: advanced catalysis, drug delivery, biomedical applications, environmental remediation, and wastewater treatment. Understanding surface modification enables tailoring these nanoparticles for specific purposes .

Predicting Power Flows in Charging Infrastructure

In the context of electric mobility, accurate prediction of power flows associated with charging infrastructure is essential. Researchers explore data science methods to avoid instabilities in charging networks .

Collaborative Ethics in Translational Research

While not directly related to the compound, collaborative ethics is fundamental for scientific progress. Researchers emphasize ethical considerations in translational research, ensuring that discoveries lead to real-world benefits while addressing societal concerns .

properties

IUPAC Name

(2S)-3,3,4,4,5,5,5-heptafluoropentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F7O/c1-2(13)3(6,7)4(8,9)5(10,11)12/h2,13H,1H3/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPHBIMHZSTIDT-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C(C(F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50895185
Record name (2S)-3,3,4,4,5,5,5-Heptafluoropentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3,3,4,4,5,5,5-heptafluoropentan-2-ol

CAS RN

1313024-90-6
Record name (2S)-3,3,4,4,5,5,5-Heptafluoropentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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